

# Physicochemical characteristics of N-(2-Fluorophenyl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N*-(2-Fluorophenyl)acetamide

Cat. No.: B181763

[Get Quote](#)

## An In-depth Technical Guide to the Physicochemical Characteristics of **N**-(2-Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N**-(2-Fluorophenyl)acetamide, a halogenated derivative of acetanilide, represents a core structural motif of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic introduction of a fluorine atom onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated parent, acetamide. These modifications are crucial in the rational design of novel therapeutic agents, where fine-tuning physicochemical parameters is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide provides a comprehensive analysis of the essential physicochemical characteristics of **N**-(2-Fluorophenyl)acetamide. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its observable properties, offering field-proven insights into its behavior in experimental settings. The protocols and data presented herein are grounded in authoritative sources, ensuring a self-validating framework for researchers.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. **N-(2-Fluorophenyl)acetamide** is unambiguously defined by the following identifiers.

- IUPAC Name: **N-(2-fluorophenyl)acetamide**[\[1\]](#)[\[2\]](#)
- Synonyms: 2'-Fluoroacetanilide, N-Acetyl-2-fluoroaniline, 1-Acetamido-2-fluorobenzene[\[1\]](#)[\[2\]](#)
- CAS Registry Number: 399-31-5[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>FNO[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 153.15 g/mol [\[1\]](#)[\[2\]](#)

The molecule's architecture, featuring an acetamido group attached to a fluorine-substituted benzene ring at the ortho position, dictates its chemical behavior.

Caption: 2D structure of **N-(2-Fluorophenyl)acetamide**.

## Core Physicochemical Properties: A Quantitative Summary

For ease of reference, the key quantitative physicochemical parameters of **N-(2-Fluorophenyl)acetamide** are summarized below. Each of these properties is discussed in greater detail in the subsequent sections.

Property	Value	Source(s)
Melting Point	76-78 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	413-415 K (140-142 °C) at 0.019 bar	<a href="#">[3]</a>
logP (Octanol/Water)	1.47	<a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	153.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>

## Detailed Physicochemical Analysis

### Solid-State Properties: Melting Point and Crystal Structure

**N-(2-Fluorophenyl)acetamide** is a white solid at standard conditions, with a reported melting point of 76-78 °C.[5][6] This relatively sharp melting range is indicative of a well-defined crystalline solid. The melting point is a direct consequence of the intermolecular forces governing the crystal lattice. In this case, the primary interactions are:

- **Hydrogen Bonding:** The amide functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, directional interactions between adjacent molecules.
- **Dipole-Dipole Interactions:** The high electronegativity of both the fluorine and oxygen atoms creates significant molecular dipoles, contributing to lattice energy.

Crystal structure data for **N-(2-Fluorophenyl)acetamide** is available in the Cambridge Crystallographic Data Centre (CCDC Number: 907078), which provides definitive information on bond lengths, angles, and the precise geometry of intermolecular interactions in the solid state.[2] Analysis of related structures, such as 2-azido-N-(4-fluorophenyl)acetamide, reveals how N—H $\cdots$ O hydrogen bonding can form chains, which are then connected by other weak interactions like C—F $\cdots$  $\pi$ (ring) and  $\pi$ -stacking.[7]

### Lipophilicity: Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, quantifying a molecule's lipophilicity. It directly influences membrane permeability, protein binding, and overall ADME properties. **N-(2-Fluorophenyl)acetamide** has a reported logP of 1.47.[6]

**Expert Interpretation:** A logP value in the range of 1-3 is often considered optimal for oral drug candidates, suggesting a favorable balance between aqueous solubility (for dissolution in the gastrointestinal tract) and lipid solubility (for absorption across cell membranes). The fluorine atom, while highly electronegative, is also lipophilic, contributing to this balanced character.

### Solubility Profile

The solubility of a compound is a function of its ability to overcome its crystal lattice energy and be solvated by the solvent. For **N-(2-Fluorophenyl)acetamide**:

- **Polar Organic Solvents:** It is expected to be readily soluble in polar organic solvents like ethanol, methanol, and acetone.[8] The energy cost of breaking the intermolecular hydrogen bonds in the solid is compensated by the formation of new hydrogen bonds with the solvent.
- **Water:** Solubility in water is expected to be moderate. While the amide group can hydrogen bond with water, the aromatic ring is hydrophobic.
- **Non-Polar Solvents:** Limited solubility is expected in non-polar solvents like hexanes, as these solvents cannot effectively solvate the polar amide group.

The solubility can be influenced by temperature, generally increasing with a rise in temperature, and by pH, which can affect the ionization state of the molecule.[8]

## Ionization Constant (pKa)

The amide group in **N-(2-Fluorophenyl)acetamide** is generally considered neutral under physiological conditions.

- **Acidity:** The amide N-H proton is very weakly acidic, with an estimated pKa well above 14, meaning it will not be deprotonated in aqueous solution.
- **Basicity:** The nitrogen lone pair is significantly delocalized into the adjacent carbonyl group through resonance, rendering it non-basic. The oxygen atom of the carbonyl group is the most likely site of protonation, but this only occurs under strongly acidic conditions.

This lack of ionizable groups in the physiological pH range (1-8) means its solubility and permeability are less likely to be affected by changes in pH throughout the gastrointestinal tract, which can be an advantageous property for drug candidates.

## Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of **N-(2-Fluorophenyl)acetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides characteristic signals: a singlet for the methyl ( $\text{CH}_3$ ) protons, a broad singlet for the amide (N-H) proton, and a complex multiplet pattern in the aromatic region for the four protons on the fluorophenyl ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the six unique carbons of the aromatic ring (with splitting patterns due to C-F coupling).

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong, characteristic absorption bands that confirm the presence of key functional groups.

- $\sim 3300\text{ cm}^{-1}$ : N-H stretching vibration of the secondary amide.
- $\sim 1670\text{ cm}^{-1}$ : C=O (Amide I) stretching vibration, a very strong and sharp peak.
- $\sim 1540\text{ cm}^{-1}$ : N-H bending and C-N stretching (Amide II) vibration.
- $\sim 1250\text{ cm}^{-1}$ : C-F stretching vibration.

Data from FTIR and ATR-IR experiments are available in public databases.[\[2\]](#)

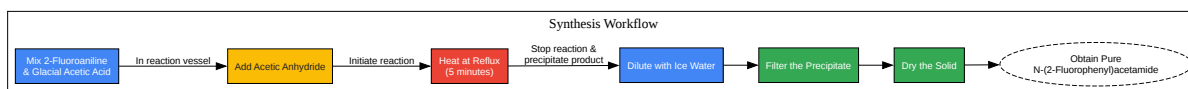
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides reference mass spectra for this compound.[\[1\]](#) The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 153$ , corresponding to the molecular weight.

## Synthesis and Handling

### General Synthesis Protocol

A standard and reliable method for synthesizing **N-(2-Fluorophenyl)acetamide** is the acylation of 2-fluoroaniline with acetic anhydride.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(2-Fluorophenyl)acetamide**.

#### Step-by-Step Methodology:

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.[5]
- Acylation: Carefully add 25 mL of acetic anhydride to the mixture.[5]
- Reaction: Heat the mixture to reflux and maintain for 5 minutes.[5] The reaction is exothermic and proceeds rapidly.
- Precipitation: After the short reflux period, cool the flask and pour the contents into a beaker containing ice water. A white solid should precipitate immediately.
- Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid.
- Drying: Dry the solid thoroughly, either in a desiccator or a vacuum oven at low heat, to yield the final **N-(2-Fluorophenyl)acetamide** product.[5]

## Safety and Handling

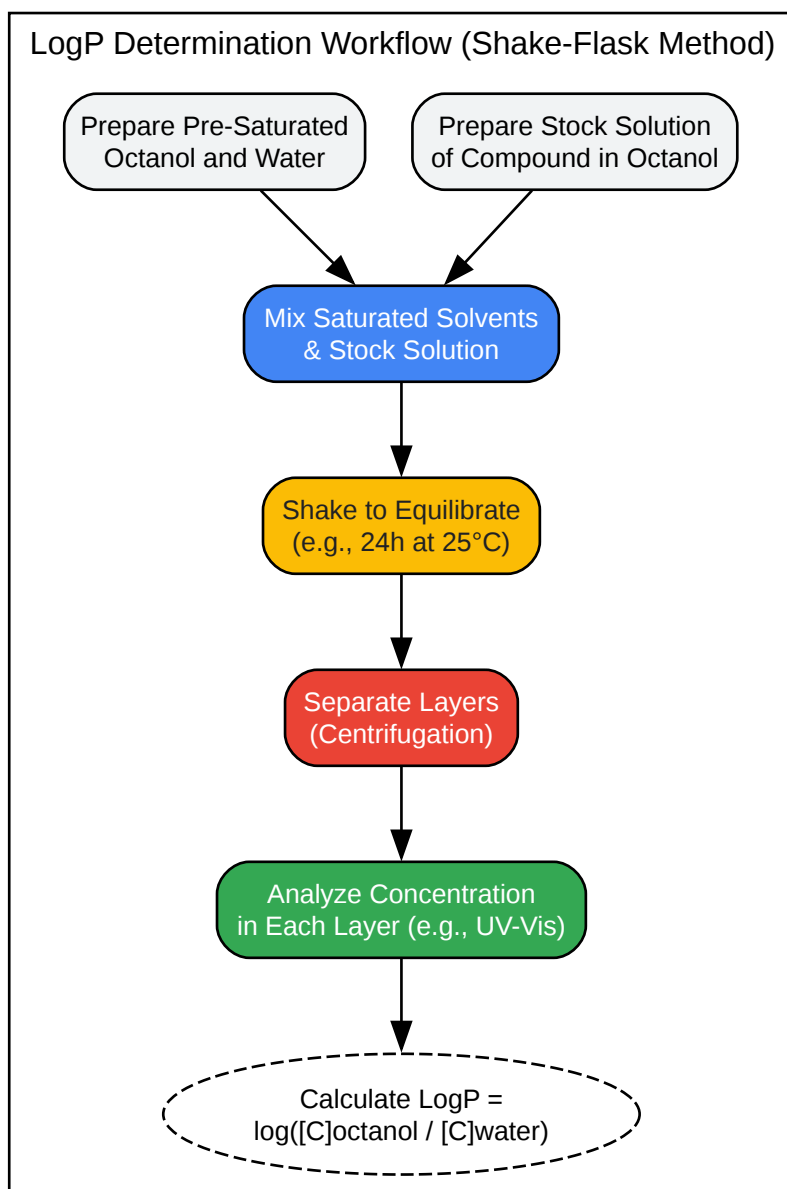
Based on aggregated GHS data, **N-(2-Fluorophenyl)acetamide** should be handled with appropriate care.[2]

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

- Precautions for Safe Handling:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
  - Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
  - Avoid breathing dust.[10]
  - Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

## Experimental Protocol: Determination of logP

To ensure trustworthiness and provide actionable methods, the following protocol details the shake-flask method for logP determination, the gold standard for this measurement.



[Click to download full resolution via product page](#)

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

- Solvent Saturation: Vigorously mix equal volumes of 1-octanol and purified water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- Standard Curve: Prepare a series of known concentrations of **N-(2-Fluorophenyl)acetamide** in the saturated octanol phase and measure their absorbance



using a UV-Vis spectrophotometer at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Plot absorbance vs. concentration to create a standard curve.

- **Partitioning:** Accurately weigh a small amount of the compound and dissolve it in a known volume of saturated octanol. Add an equal volume of saturated water.
- **Equilibration:** Seal the container and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow partitioning to reach equilibrium.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- **Concentration Measurement:** Carefully sample the octanol layer. If necessary, dilute it with saturated octanol to fall within the range of the standard curve. Measure its UV absorbance. Use the standard curve to determine the final concentration in the octanol phase ( $[C]_{\text{octanol}}$ ).
- **Calculation:** The concentration in the aqueous phase ( $[C]_{\text{water}}$ ) can be determined by mass balance or by direct measurement if sensitive enough. The partition coefficient  $P$  is calculated as  $P = [C]_{\text{octanol}} / [C]_{\text{water}}$ . The final value is expressed as  $\log P$ .

## Conclusion

**N-(2-Fluorophenyl)acetamide** is a compound whose physicochemical properties are well-defined and highly relevant to modern chemical research. Its balanced lipophilicity ( $\log P \approx 1.47$ ), defined solid-state structure, and predictable spectroscopic signatures make it an excellent model compound and a valuable building block. The presence of the ortho-fluoro substituent provides a key vector for modulating electronic and metabolic properties, a strategy frequently employed in drug discovery. This guide has provided the foundational data, interpretive context, and practical protocols necessary for scientists to confidently incorporate **N-(2-Fluorophenyl)acetamide** into their research endeavors.

## References

- PrepChem. Synthesis of **N-(2-fluorophenyl)acetamide**. Available at: <https://www.prepchem.com/synthesis-of-n-2-fluorophenyl-acetamide/>
- NIST. Acetamide, N-(2-fluorophenyl)-. In: NIST Chemistry WebBook. Available at: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C399315&Mask=200>

- NIST. Acetamide, N-(2-fluorophenyl)- Phase change data. In: NIST Chemistry WebBook. Available at: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C399315&Type=P&Index=0#P>
- Solubility of Things. N-(2-fluoro-4-phenylphenyl)acetamide. Available at: [https://solubilityofthings.com/water/solvents/n-\(2-fluoro-4-phenyl-phenyl\)acetamide](https://solubilityofthings.com/water/solvents/n-(2-fluoro-4-phenyl-phenyl)acetamide)
- Stenutz. **N-(2-fluorophenyl)acetamide**. Available at: <https://www.stenutz.eu/chem/solv22.php?name=n-2-fluorophenyl-acetamide>
- PubChem. **N-(2-Fluorophenyl)acetamide**. In: PubChem Compound Database. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/67860>
- Synquest Labs. Safety Data Sheet: N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide. Available at: <https://www.synquestlabs.com/sds/4648-3-X2.pdf>
- AK Scientific, Inc. Safety Data Sheet: 2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide. Available at: [https://www.aksci.com/sds/JS-1484\\_USA.pdf](https://www.aksci.com/sds/JS-1484_USA.pdf)
- IUCr. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Available at: <https://journals.iucr.org/e/issues/2022/08/00/dz5179/index.html>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 2. N-(2-Fluorophenyl)acetamide | C<sub>8</sub>H<sub>8</sub>FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. N-(2-fluorophenyl)acetamide [stenutz.eu]
- 7. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. aksci.com [aksci.com]

- 10. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physicochemical characteristics of N-(2-Fluorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181763#physicochemical-characteristics-of-n-2-fluorophenyl-acetamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)